molecular formula C23H24ClN3O5S2 B2724765 (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868674-95-7

(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2724765
CAS RN: 868674-95-7
M. Wt: 522.03
InChI Key: LDVCTXUGZPLJAB-BZZOAKBMSA-N
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Description

(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C23H24ClN3O5S2 and its molecular weight is 522.03. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Polyamides

One area of research involves the synthesis and characterization of aromatic polyamides containing S-triazine rings, which highlights the importance of specific chemical groups in the development of polymers with unique properties. These polyamides exhibit high thermal stability and solubility in polar solvents, indicating their potential use in high-performance materials (Sagar et al., 1997).

Photochemical Applications

Another study focuses on the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating significant potential in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, crucial for effective Type II photodynamic therapy mechanisms (Pişkin et al., 2020).

Antimicrobial Evaluation

Research on benzamide derivatives, specifically thiazole and thiazolidine structures, has shown promising antimicrobial properties. These studies reveal the potential of such compounds in developing new antimicrobial agents, highlighting the role of electron-donating and withdrawing groups in their activity (Chawla, 2016).

Nucleoside Analogs Synthesis

The synthesis of nucleoside analogs incorporating N-substituted 1,3-thiazolidines indicates the utility of such compounds in medicinal chemistry, particularly in antiviral and anticancer therapies. These analogs offer insights into the design of therapeutic agents based on structural modifications of nucleoside frameworks (Iwakawa et al., 1978).

Inhibitory Agents Against HSP70

A novel sulfamethoxazole derivative has been identified as an inhibitory agent against HSP70, a protein implicated in several cancers. This research combines computational and in vitro studies to explore the inhibitory mechanisms, demonstrating the compound's potential in cancer therapy (Moghaddam et al., 2021).

properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O5S2/c1-4-12-27-21-19(24)6-5-7-20(21)33-23(27)25-22(28)17-8-10-18(11-9-17)34(29,30)26(13-15-31-2)14-16-32-3/h1,5-11H,12-16H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVCTXUGZPLJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

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